molecular formula C19H14N2O B375373 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole CAS No. 29916-33-4

2-(furan-2-yl)-4,5-diphenyl-1H-imidazole

Cat. No.: B375373
CAS No.: 29916-33-4
M. Wt: 286.3g/mol
InChI Key: MJPCBPHRCHYZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole is a trisubstituted imidazole derivative characterized by a furan ring at the 2-position and phenyl groups at the 4- and 5-positions of the imidazole core. This compound is part of a broader class of imidazole derivatives known for their diverse applications in medicinal chemistry, materials science, and catalysis. Imidazoles are valued for their aromatic heterocyclic structure, which enables π-π interactions, hydrogen bonding, and tunable electronic properties. The compound has been synthesized via multicomponent reactions, often employing catalysts like Fe3O4/SiO2 or triflate-based systems, with yields ranging from 68% to 85% .

Properties

CAS No.

29916-33-4

Molecular Formula

C19H14N2O

Molecular Weight

286.3g/mol

IUPAC Name

2-(furan-2-yl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C19H14N2O/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)21-19(20-17)16-12-7-13-22-16/h1-13H,(H,20,21)

InChI Key

MJPCBPHRCHYZRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CO3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Thiophene-substituted analogues (e.g., 6i) exhibit higher melting points than the furan derivative, likely due to stronger sulfur-mediated intermolecular interactions .
  • Nitro-substituted derivatives (e.g., 6g) show lower yields, possibly due to steric or electronic hindrance during synthesis .
  • Varying catalysts (e.g., Fe3O4/SiO2 vs. TMSOTf) impact yields and melting points, suggesting differences in reaction efficiency or purity .

Electronic and Optical Properties

  • Furan vs. Thiophene : The furan ring's oxygen atom confers higher electronegativity but lower polarizability compared to thiophene's sulfur. This results in distinct UV-vis absorption and fluorescence profiles. For instance, thiophene-substituted imidazoles (e.g., 6i) may exhibit red-shifted absorption due to enhanced π-conjugation .
  • DFT Studies : Quantum calculations on related compounds (e.g., DDFDI, a dihydrodioxin-containing analogue) reveal high electrophilicity (reactivity index: 3.42 eV), suggesting the furan derivative may exhibit moderate electrophilic character due to its simpler substituent .

Drug-Likeness and ADMET Profiles

  • Lipinski’s Rule : The target compound adheres to Lipinski’s parameters (molecular weight <500, LogP <5), similar to DDFDI. However, DDFDI’s dihydrodioxin group may improve metabolic stability due to reduced CYP450 interactions .
  • Synthetic Accessibility : The furan derivative scores 2.7/10 (easier synthesis) vs. 3.5/10 for DDFDI, reflecting simpler substituents .

Preparation Methods

Cyclocondensation Method Using Glacial Acetic Acid

The most widely adopted approach involves a one-pot cyclocondensation reaction, leveraging the Debus-Radziszewski mechanism. This method employs benzil (1,2-diketone), furan-2-carbaldehyde (aldehyde), and ammonium acetate (nitrogen source) in glacial acetic acid as both solvent and catalyst.

Procedure :

  • Reagent Ratios : Benzil (0.005 mol), furan-2-carbaldehyde (0.005 mol), and ammonium acetate (0.005 mol) are dissolved in 20 mL of glacial acetic acid.

  • Reaction Conditions : The mixture is refluxed at 110°C for 12 hours, with progress monitored via thin-layer chromatography (TLC) using ethyl acetate/benzene (2:8) as the eluent.

  • Workup : Post-reflux, the solution is concentrated to half-volume and cooled to room temperature. Crude product precipitates and is purified via recrystallization from ethanol, yielding 81% pure compound.

Key Advantages :

  • Glacial acetic acid acts as a dual-purpose solvent and Brønsted acid catalyst, protonating the carbonyl groups to enhance electrophilicity.

  • Shorter reaction time (12 hours) compared to alternative methods.

Limitations :

  • Requires careful control of stoichiometry to avoid side products like 2,4,5-triphenylimidazoles.

One-Pot Synthesis in Ethanol with Lewis Acid Catalysis

An alternative method utilizes ethanol as the solvent and boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. This approach modifies the traditional cyclocondensation by enhancing reaction kinetics.

Procedure :

  • Reagent Ratios : Benzil (6.0 mmol), furan-2-carbaldehyde (9.0 mmol), ammonium acetate (24.0 mmol), and 2–3 drops of BF₃·OEt₂ are combined in 20 mL of absolute ethanol.

  • Reaction Conditions : The mixture is refluxed at 78°C for 24 hours, with TLC monitoring.

  • Workup : The product is extracted with dichloromethane, purified via column chromatography (silica gel, ethyl acetate/benzene), and recrystallized from ethanol, achieving a 92% yield.

Key Advantages :

  • BF₃·OEt₂ lowers the activation energy by coordinating with carbonyl oxygen atoms, accelerating imine formation.

  • Higher yield (92%) due to improved reaction efficiency.

Limitations :

  • Prolonged reflux duration (24 hours) increases energy consumption.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Selection

The choice of solvent and catalyst critically impacts yield and reaction rate:

Parameter Glacial Acetic Acid Ethanol + BF₃·OEt₂
Solvent Role Proton donor, solventPolar aprotic solvent
Catalyst Self-catalyzedBF₃·OEt₂ (Lewis acid)
Yield 81%92%
Reaction Time 12 hours24 hours

Mechanistic Pathway :

  • Step 1 : Protonation of benzil’s carbonyl groups by acetic acid or BF₃, enhancing electrophilicity.

  • Step 2 : Nucleophilic attack by ammonia (from ammonium acetate) on the carbonyl carbon, forming a diimine intermediate.

  • Step 3 : Cyclization with furan-2-carbaldehyde, followed by dehydration to yield the imidazole core.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol is the preferred solvent due to the compound’s moderate solubility at elevated temperatures.

  • Column Chromatography : Utilized for higher-purity requirements, employing silica gel and ethyl acetate/benzene (2:8) as the mobile phase.

Spectroscopic Validation

  • FT-IR : Strong absorption at 1599 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O of furan), and 3052 cm⁻¹ (aromatic C-H).

  • ¹H-NMR : Aromatic protons appear as multiplet signals at δ 7.20–7.85 ppm, while the furan protons resonate at δ 6.45–7.35 ppm.

  • ¹³C-NMR : Key signals include C=N at 156.02 ppm and furan carbons at 109.25–123.02 ppm.

Comparative Analysis of Methods

Criterion Glacial Acetic Acid Ethanol + BF₃·OEt₂
Yield 81%92%
Purity ≥95% (recrystallization)≥98% (column chromatography)
Cost Low (self-catalyzed)Moderate (catalyst cost)
Scalability Suitable for large-scaleRequires catalyst recovery

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.